molecular formula C17H16N2O3 B11076814 (2Z)-4-(2,4-dimethylphenyl)-2-hydroxy-4-oxo-N-(pyridin-2-yl)but-2-enamide

(2Z)-4-(2,4-dimethylphenyl)-2-hydroxy-4-oxo-N-(pyridin-2-yl)but-2-enamide

Cat. No.: B11076814
M. Wt: 296.32 g/mol
InChI Key: GUZTUDGKVBNXKV-UVTDQMKNSA-N
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Description

(2Z)-4-(2,4-DIMETHYLPHENYL)-2-HYDROXY-4-OXO-N-(2-PYRIDINYL)-2-BUTENAMIDE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(2,4-DIMETHYLPHENYL)-2-HYDROXY-4-OXO-N-(2-PYRIDINYL)-2-BUTENAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylbenzaldehyde with 2-pyridinecarboxamide under basic conditions, followed by oxidation and cyclization steps to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-(2,4-DIMETHYLPHENYL)-2-HYDROXY-4-OXO-N-(2-PYRIDINYL)-2-BUTENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-4-(2,4-DIMETHYLPHENYL)-2-HYDROXY-4-OXO-N-(2-PYRIDINYL)-2-BUTENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure may mimic natural substrates or inhibitors, making it useful in biochemical assays.

Medicine

In medicine, (2Z)-4-(2,4-DIMETHYLPHENYL)-2-HYDROXY-4-OXO-N-(2-PYRIDINYL)-2-BUTENAMIDE has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2Z)-4-(2,4-DIMETHYLPHENYL)-2-HYDROXY-4-OXO-N-(2-PYRIDINYL)-2-BUTENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-4-(2,4-DIMETHYLPHENYL)-2-HYDROXY-4-OXO-N-(2-PYRIDINYL)-2-BUTENAMIDE
  • (2Z)-4-(2,4-DIMETHYLPHENYL)-2-HYDROXY-4-OXO-N-(3-PYRIDINYL)-2-BUTENAMIDE
  • (2Z)-4-(2,4-DIMETHYLPHENYL)-2-HYDROXY-4-OXO-N-(4-PYRIDINYL)-2-BUTENAMIDE

Uniqueness

The uniqueness of (2Z)-4-(2,4-DIMETHYLPHENYL)-2-HYDROXY-4-OXO-N-(2-PYRIDINYL)-2-BUTENAMIDE lies in its specific structural configuration, which allows for distinct reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different binding affinities and biological activities, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

(Z)-4-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-N-pyridin-2-ylbut-3-enamide

InChI

InChI=1S/C17H16N2O3/c1-11-6-7-13(12(2)9-11)14(20)10-15(21)17(22)19-16-5-3-4-8-18-16/h3-10,20H,1-2H3,(H,18,19,22)/b14-10-

InChI Key

GUZTUDGKVBNXKV-UVTDQMKNSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C(=C/C(=O)C(=O)NC2=CC=CC=N2)/O)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=CC(=O)C(=O)NC2=CC=CC=N2)O)C

Origin of Product

United States

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